molecular formula C17H24N4O4S2 B6495726 Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- CAS No. 1351620-48-8

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-

Cat. No.: B6495726
CAS No.: 1351620-48-8
M. Wt: 412.5 g/mol
InChI Key: XTESJHQUTNJZAE-UHFFFAOYSA-N
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Description

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is a complex organic compound that features a unique combination of heterocyclic moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for a wide range of chemical modifications.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- typically involves the construction of the thiazolo[5,4-c]pyridine scaffold. This can be achieved through the annulation of a pyridine ring to a thiazole or thiazolidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and high-throughput screening methods. These techniques allow for the efficient and scalable production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-c]pyridine derivatives, such as:

Uniqueness

Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is unique due to its specific combination of functional groups and its potential for a wide range of chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[5-(1-methylsulfonylpiperidine-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c1-27(24,25)21-8-4-12(5-9-21)16(23)20-7-6-13-14(10-20)26-17(18-13)19-15(22)11-2-3-11/h11-12H,2-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTESJHQUTNJZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104480
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351620-48-8
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351620-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[[1-(methylsulfonyl)-4-piperidinyl]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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